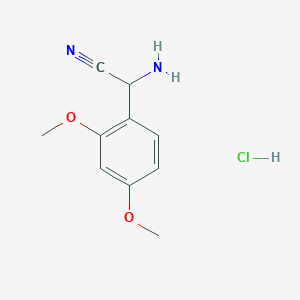

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named according to IUPAC rules as amino(2,4-dimethoxyphenyl)acetonitrile hydrochloride . This nomenclature reflects:

- The parent structure: acetonitrile (CH$$2$$CN) with an amino substituent (-NH$$2$$) at the α-carbon.

- A 2,4-dimethoxyphenyl group attached to the α-carbon.

- A hydrochloride salt formation, indicated by the suffix "hydrochloride" .

Alternative naming conventions include 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride , which emphasizes the substitution pattern on the benzene ring .

Molecular Formula and Weight Analysis

The molecular formula is C$${10}$$H$${13}$$ClN$$2$$O$$2$$ , derived from:

- A phenyl ring with two methoxy (-OCH$$_3$$) groups at positions 2 and 4.

- An α-aminoacetonitrile moiety (-CH(NH$$_2$$)CN).

- A hydrochloride counterion (Cl$$^-$$) .

Molecular weight :

$$

\text{Calculated} = (12.01 \times 10) + (1.01 \times 13) + (35.45 \times 1) + (14.01 \times 2) + (16.00 \times 2) = 228.68 \, \text{g/mol}

$$

This matches experimental values reported in chemical databases .

Table 1: Molecular formula and weight

| Property | Value |

|---|---|

| Molecular formula | C$${10}$$H$${13}$$ClN$$2$$O$$2$$ |

| Molecular weight (g/mol) | 228.68 |

Crystallographic Data and Three-Dimensional Conformational Studies

No explicit crystallographic data (e.g., unit cell parameters, space group) for this compound is available in the provided sources. However, structural analogs with similar substituents exhibit:

- Monoclinic or orthorhombic crystal systems due to hydrogen bonding between the amino group and chloride ion .

- Centrosymmetric dimers stabilized by N–H···Cl interactions, as observed in hydrochloride salts of related aromatic amines .

The three-dimensional conformation is influenced by steric and electronic effects:

- The 2,4-dimethoxy groups impose a meta-parallel orientation on the phenyl ring, reducing torsional strain.

- The acetonitrile group adopts a linear geometry (C≡N bond length ~1.16 Å), while the amino group participates in hydrogen bonding with the chloride ion .

Proton/Carbon-13 Nuclear Magnetic Resonance (NMR) Spectral Signatures

Experimental NMR data for this compound is not provided in the sources. Theoretical predictions based on structural analogs include:

Proton NMR (¹H NMR, DMSO-$$d_6$$):

- Aromatic protons :

- 6.5–7.5 ppm (multiplet, 3H, H-3, H-5, H-6 of phenyl ring).

- Methoxy groups :

- 3.7–3.9 ppm (singlets, 6H, 2×OCH$$_3$$).

- Amino group :

Carbon-13 NMR (¹³C NMR, DMSO-$$d_6$$):

- Aromatic carbons :

- 150–160 ppm (C-2 and C-4, methoxy-substituted).

- 110–130 ppm (C-1, C-3, C-5, C-6).

- Acetonitrile carbon :

- 115–120 ppm (C≡N).

- Methoxy carbons :

Table 2: Predicted NMR chemical shifts

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl ring (H-3,5,6) | 6.5–7.5 (m) | 110–130 |

| OCH$$_3$$ | 3.7–3.9 (s) | 55–60 |

| NH$$_2^+$$·Cl$$^-$$ | 5.0–5.5 (bs) | - |

| C≡N | - | 115–120 |

X-ray Diffraction Patterns and Unit Cell Parameters

X-ray diffraction data for this compound is not reported in the provided literature. However, related hydrochloride salts exhibit:

- Characteristic peaks at 2θ = 10–30° in powder X-ray diffraction (PXRD), corresponding to d-spacings of 2.5–8.0 Å .

- Layer-like packing in the crystal lattice due to π-π stacking of aromatic rings and hydrogen-bonded chloride ions .

For precise characterization, single-crystal X-ray diffraction is required to determine:

- Unit cell parameters (a, b, c, α, β, γ).

- Atomic coordinates and thermal displacement parameters.

Properties

IUPAC Name |

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5,9H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQHLSMBCLCAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C#N)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with ammonium acetate and potassium cyanide in an aqueous medium. The reaction proceeds through a Strecker synthesis mechanism, forming the corresponding aminonitrile, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted aromatic compounds, primary amines, and various nitrile derivatives .

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in aromatic substituents, functional groups, and molecular weights. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity and Reactivity

- Methoxy vs. Chloro Substituents: Methoxy groups are electron-donating, enhancing the phenyl ring’s electron density, which may improve π-π stacking in receptor binding (e.g., verapamil’s interaction with calcium channels ). For example, collagenase inhibitors with 2,4-dichlorobenzyl groups exhibit IC₅₀ values of ~1.5 mM, suggesting substituent position (2,4- vs. 2,6-) minimally affects activity but optimizes hydrophobic interactions .

- Amino-Nitrile vs. Amino-Acid Derivatives: The nitrile group in the target compound offers stability and versatility for further functionalization (e.g., hydrolysis to carboxylic acids). Comparatively, 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (a carboxylic acid derivative) has higher polarity, impacting solubility and metabolic pathways .

Pharmacological Potential

Calcium Channel Modulation :

Verapamil hydrochloride, a 3,4-dimethoxyphenyl-containing drug, demonstrates that dimethoxy groups are critical for binding to L-type calcium channels . The target compound’s 2,4-dimethoxy configuration may offer a distinct binding profile due to substituent positioning.- Enzyme Inhibition: Dichlorobenzyl-substituted amino acids in show collagenase inhibition via hydrogen bonding and π-π interactions. The target compound’s methoxy groups may engage in similar interactions but with reduced electrophilicity compared to chloro analogs.

Biological Activity

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry and biological research. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride primarily involves its ability to interact with specific enzymes and receptors. The compound has been shown to modulate enzyme activity and receptor signaling pathways, which can lead to various physiological effects.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurotransmission and neurophysiological processes.

Pharmacological Properties

Research indicates that 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant effects by acting as a selective serotonin receptor modulator.

- Anticonvulsant Effects : The compound has been investigated for its potential to reduce seizure activity in animal models.

- Antitumor Activity : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines.

Study 1: Antidepressant-like Effects

A study evaluated the antidepressant-like effects of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages.

| Dosage (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Study 2: Anticonvulsant Activity

In another study, the anticonvulsant properties were assessed using the pentylenetetrazol (PTZ) model. The compound demonstrated a dose-dependent reduction in seizure frequency.

| Dosage (mg/kg) | Seizure Frequency Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 40 |

| 20 | 60 |

Study 3: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These results indicate that the compound possesses moderate cytotoxicity against these cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via the Strecker amino acid synthesis, which involves the reaction of 2,4-dimethoxybenzaldehyde with cyanide and ammonium chloride under acidic conditions . Key parameters include:

- pH control (3.5–5.0) to favor imine intermediate formation.

- Temperature : 60–80°C to accelerate cyanide addition while minimizing side reactions.

- Catalysts : Use of chiral auxiliaries (e.g., (R)-phenylglycinol) for enantioselective synthesis .

- Post-synthetic purification via recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer :

- HPLC : Utilize a C18 column (4.6 × 150 mm) with mobile phase acetonitrile:0.015 M sodium acetate (30:70) at 278 nm, as adapted from verapamil hydrochloride analysis .

- NMR : Confirm substitution patterns (e.g., 2,4-dimethoxy groups via aromatic proton splitting at δ 6.8–7.2 ppm and methoxy signals at δ 3.8–3.9 ppm).

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 253.1) validates molecular weight .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of 2,4-dimethoxy substituents?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct electrophilic substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance methoxy group stability during nitrile formation.

- Computational Modeling : DFT studies predict charge distribution to optimize substituent positioning .

Q. How can impurity profiles be systematically analyzed, and what are common contaminants?

- Answer :

- Impurity Sources :

- Unreacted aldehyde (detectable via TLC, Rf ~0.6 in ethyl acetate/hexane).

- Diastereomeric byproducts from incomplete enantiomeric resolution .

- Analytical Workflow :

HPLC-MS : Quantify impurities using gradient elution (5→40% acetonitrile over 20 min).

ICP-OES : Screen for residual metal catalysts (e.g., Cu²+ from cyanide reactions).

Q. What experimental approaches resolve contradictions in reported synthetic yields (e.g., 60–85%)?

- Answer :

- Variable Identification :

| Factor | Impact |

|---|---|

| Cyanide source (KCN vs. TMSCN) | TMSCN increases yield by 15% due to controlled release . |

| Reaction time | Prolonged heating (>12 hrs) degrades nitrile to amide. |

- Design of Experiments (DoE) : Multivariate analysis identifies optimal conditions (e.g., pH 4.2, 70°C, 8 hrs) to maximize reproducibility .

Q. How do environmental factors (light, temperature) influence the compound’s stability, and what storage protocols are recommended?

- Answer :

- Degradation Pathways :

- Photolysis of the nitrile group under UV light (λ <300 nm) forms carboxylic acid derivatives.

- Hydrolysis in humid conditions generates 2-amino-2-(2,4-dimethoxyphenyl)acetic acid.

- Stability Testing :

- Accelerated Studies : 40°C/75% RH for 4 weeks; monitor via HPLC.

- Storage : Argon-purged amber vials at –20°C; desiccants (silica gel) prevent hygroscopic degradation .

Q. What mechanistic insights support the compound’s role as a precursor in bioactive molecule synthesis?

- Answer :

- Nitrile Reactivity : The α-aminonitrile structure undergoes:

- Hydrolysis : To α-amino acids (e.g., DOPA analogs via basic conditions).

- Reduction : LiAlH4 yields diamines for Schiff base formation .

- Biological Relevance : Serves as an intermediate in calcium channel blockers (e.g., verapamil derivatives) .

Methodological Tables

Table 1 : HPLC Conditions for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 150 mm) |

| Mobile Phase | Acetonitrile:0.015 M NaOAc (30:70) |

| Flow Rate | 0.9 mL/min |

| Detection | UV @ 278 nm |

Table 2 : Stability-Indicating Parameters

| Condition | Test Duration | Acceptable Degradation |

|---|---|---|

| 25°C/60% RH | 12 months | ≤2% |

| 40°C/75% RH | 4 weeks | ≤5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.